molecular formula C9H12N2O2 B1458278 1-(5-Methylfuran-2-yl)piperazin-2-one CAS No. 1510374-30-7

1-(5-Methylfuran-2-yl)piperazin-2-one

Cat. No. B1458278
CAS RN: 1510374-30-7
M. Wt: 180.2 g/mol
InChI Key: ROZZCTLFIVWPSS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 1-(5-Methylfuran-2-yl)piperazin-2-one is 1S/C9H12N2O2/c1-7-2-3-9(13-7)11-5-4-10-6-8(11)12/h2-3,10H,4-6H2,1H3 . This indicates that the compound contains a methylfuran and a piperazinone group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 180.2 g/mol.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of compounds including 1-(5-Methylfuran-2-yl)piperazin-2-one derivatives have been synthesized and evaluated for their pharmacological effects. These compounds were tested for antidepressant and antianxiety activities in animal models, with some showing significant effects (Kumar et al., 2017).

Antibacterial and Biofilm Inhibitors

In another study, derivatives of this compound demonstrated potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains. These findings suggest potential applications in addressing bacterial infections and biofilm-related medical challenges (Mekky & Sanad, 2020).

Antidiabetic Applications

Piperazine derivatives, including those related to this compound, have been identified as potential antidiabetic compounds. One such derivative showed potent antidiabetic effects in a rat model of diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999).

Neuroprotective and Anti-Ischemic Activities

Certain cinnamide derivatives of this compound have shown effectiveness against neurotoxicity in cell models and protective effects against cerebral infarction in vivo, suggesting potential neuroprotective and anti-ischemic applications (Zhong et al., 2018).

Luminescent Properties and Photo-Induced Electron Transfer

Some naphthalimide derivatives with a piperazine substituent, related to this compound, exhibit luminescent properties. These properties are useful for pH probe applications and understanding photo-induced electron transfer processes (Gan et al., 2003).

Safety and Hazards

The safety information for 1-(5-Methylfuran-2-yl)piperazin-2-one indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(5-methylfuran-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-2-3-9(13-7)11-5-4-10-6-8(11)12/h2-3,10H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZZCTLFIVWPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)N2CCNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Methylfuran-2-yl)piperazin-2-one
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Reactant of Route 5
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Reactant of Route 6
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